![molecular formula C10H8N2O4 B14173071 1,3-bis[(E)-2-nitroethenyl]benzene CAS No. 40663-63-6](/img/structure/B14173071.png)
1,3-bis[(E)-2-nitroethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H8N2O4 It is characterized by the presence of two nitroethenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-bis[(E)-2-nitroethenyl]benzene can be synthesized through the nitration of 1,3-dibromobenzene followed by a subsequent reaction with nitroethene. The nitration process involves the use of concentrated nitric acid and sulfuric acid as reagents, typically under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-bis[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,3-bis[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-bis[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1,3-dinitrobenzene: Similar structure but lacks the ethenyl groups.
1,3-dibromobenzene: Precursor in the synthesis of 1,3-bis[(E)-2-nitroethenyl]benzene.
1,3-diaminobenzene: Reduction product of 1,3-dinitrobenzene.
Propriétés
Numéro CAS |
40663-63-6 |
|---|---|
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
1,3-bis[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H/b6-4+,7-5+ |
Clé InChI |
BNOSAIZTNCKEMZ-YDFGWWAZSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)/C=C/[N+](=O)[O-])/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


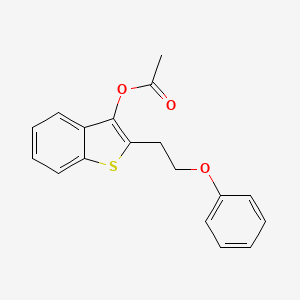
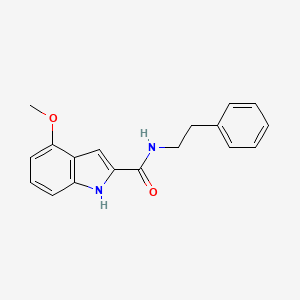
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
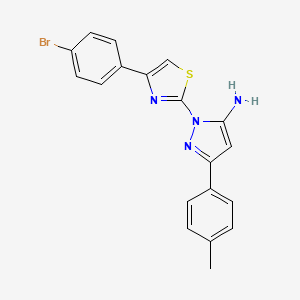
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)
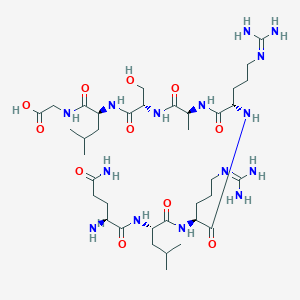

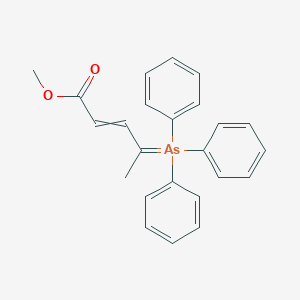
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
